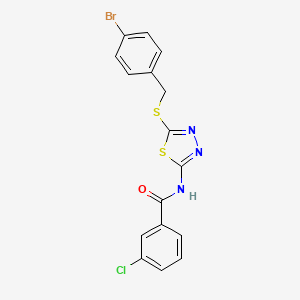

![molecular formula C27H30N2O2S B2483757 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689756-82-9](/img/no-structure.png)

1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

- The compound exhibits a V-shaped molecular structure with dihedral angles influencing its interaction potential. This can be significant in understanding the compound's behavior in various environments and its potential as a building block in larger molecular assemblies (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).

Supramolecular Aggregation

- Modifications in peripheral substituents of similar molecules lead to diverse supramolecular aggregation modes. This aspect is crucial for designing materials with specific physical properties or for drug delivery applications (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2008).

Non-Peptide Antagonist Potential

- A derivative of the compound has shown potent and orally active non-peptide antagonist properties for the human luteinizing hormone-releasing hormone receptor, indicating potential therapeutic applications in treating sex-hormone-dependent diseases (S. Sasaki, N. Cho, Y. Nara, et al., 2003).

Biological Activity Enhancement

- Structural modifications in thieno[2,3-d]pyrimidine compounds, such as the addition of a thiazolo ring, have been explored for enhancing biological activities. These compounds have shown potential as inhibitors of adenosine kinase, platelet aggregation, and anticancer activities (A. El-Gazzar, H. Hussein, & A. Aly, 2006).

Nonlinear Optical Properties

- Novel derivatives of the compound have been studied for their third-order nonlinear optical properties, indicating potential use in nonlinear optical materials for device applications (S. Shettigar, G. Umesh, P. Poornesh, K. Manjunatha, & A. Asiri, 2009).

Synthesis of Diverse Derivatives

- A variety of derivatives of thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and explored for their therapeutic potential, especially in treating reproductive diseases (Zhiqian Guo, Yongsheng Chen, Dongpei Wu, et al., 2003).

Potential in Polymer Chemistry

- The introduction of tert-butyl groups in related compounds has been shown to reduce dielectric constants and increase solubility in polymers, suggesting potential applications in material science and electronics (Y. Chern & J. Tsai, 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-phenylethyl bromide, followed by cyclization with ethyl acetoacetate and tert-butylbenzaldehyde. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "2-phenylethyl bromide", "ethyl acetoacetate", "tert-butylbenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to yield 2-(2-phenylethylthio)-4,5-dimethylthiophene-3-carboxylic acid.", "Step 2: Cyclization of 2-(2-phenylethylthio)-4,5-dimethylthiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Condensation of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with tert-butylbenzaldehyde in the presence of a base such as sodium hydride to yield 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |

Número CAS |

689756-82-9 |

Fórmula molecular |

C27H30N2O2S |

Peso molecular |

446.61 |

Nombre IUPAC |

1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H30N2O2S/c1-18-19(2)32-25-23(18)24(30)28(16-15-20-9-7-6-8-10-20)26(31)29(25)17-21-11-13-22(14-12-21)27(3,4)5/h6-14H,15-17H2,1-5H3 |

Clave InChI |

YEWDTQDLAXBGNH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)CCC4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)

![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)